![molecular formula C12H17FN2 B1525793 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine CAS No. 1248415-53-3](/img/structure/B1525793.png)
1-(4-Fluoro-2-methylphenyl)piperidin-3-amine
Overview
Description
1-(4-Fluoro-2-methylphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring with a fluorine atom and a methyl group .Scientific Research Applications
Conformational Analysis and Crystal Structure
The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, closely related to the target molecule, has been studied for its conformational analysis and crystal structure. The research focused on the piperidin ring's conformation in solution and in solid state, revealing similarities between these conformations. The compound's thermal stability and phase transitions were also investigated, providing insights into its behavior under different conditions (Ribet et al., 2005).
Photophysical Properties
A study on borondipyrromethene analogues, which include piperidinyl and pyrrolidyl benzilates with tertiary amines such as piperidine, explored their photophysical properties. This research is significant for understanding the fluorescence behavior of these compounds in various solvents and their potential applications in fluorescence-based technologies (Qin et al., 2005).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
Research on a novel anaplastic lymphoma kinase (ALK) inhibitor, which structurally relates to the specified compound, was conducted to understand its pharmacokinetics. The study focused on the enzymatic hydrolysis of the compound in plasma, its clearance, and half-life, offering valuable information for the development of effective cancer treatments (Teffera et al., 2013).
Synthesis of Important Intermediates
The synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for diabetes medication, demonstrates the utility of compounds like 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine in pharmaceutical synthesis. The study highlights an environmentally friendly approach to synthesis, showcasing the compound's role in drug development (Liu et al., 2011).
Asymmetric Synthesis of Piperidines
A study on the asymmetric synthesis of 2,3,6-Trisubstituted Piperidines, starting from Baylis–Hillman adducts, illustrates the versatility of piperidine derivatives in the synthesis of biologically interesting compounds. The research demonstrates how piperidine derivatives can be effectively used in complex organic syntheses (Salgado et al., 2019).
properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-7-10(13)4-5-12(9)15-6-2-3-11(14)8-15/h4-5,7,11H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDLISFEIXNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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